molecular formula C8H15NO3 B6323911 tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate CAS No. 498576-71-9

tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate

Cat. No.: B6323911
CAS No.: 498576-71-9
M. Wt: 173.21 g/mol
InChI Key: CFIQLGGGUSYWKT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate: is a heterocyclic organic compound with the molecular formula C₈H₁₅NO₃ It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate typically involves the reaction of aziridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, and employing large-scale purification techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Amines.

    Substitution: Substituted aziridines.

Scientific Research Applications

Chemistry: tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex heterocyclic compounds and natural product analogs .

Biology: In biological research, this compound is used to study the reactivity and stability of aziridine rings in biological systems. It serves as a model compound for investigating the interactions of aziridines with biomolecules .

Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the development of new materials and polymers. Its reactivity and stability make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate involves its ability to undergo ring-opening reactions. The aziridine ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of open-chain amines, which can further react to form various products. The tert-butyl ester group provides stability to the molecule and can be selectively removed under acidic conditions .

Comparison with Similar Compounds

    tert-Butyl aziridine-1-carboxylate: Similar structure but lacks the hydroxymethyl group.

    tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a four-membered ring instead of a three-membered aziridine ring.

    tert-Butyl 2-(methylcarbamoyl)aziridine-1-carboxylate: Contains a methylcarbamoyl group instead of a hydroxymethyl group

Uniqueness: tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate is unique due to the presence of both the aziridine ring and the hydroxymethyl group. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIQLGGGUSYWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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